Diampromide Hydrochloride

Description

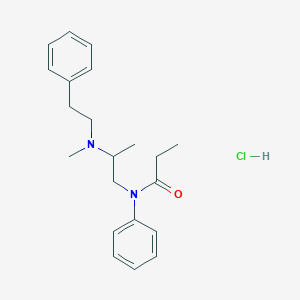

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.ClH/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19;/h5-14,18H,4,15-17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAKJQPVNQBVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037136 | |

| Record name | Diampromide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-83-2 | |

| Record name | Diampromide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Foundational Academic Research on Diampromide Hydrochloride

Context of Discovery and Initial Chemical Investigations

Diampromide was developed in the 1960s by the American Cyanamid Company. wikipedia.org This period in medicinal chemistry was marked by a significant effort to synthesize novel analgesic compounds, moving beyond the structural confines of morphine and its derivatives. researchgate.net Diampromide emerged from this research landscape as a member of the ampromide family of opioids, which also includes compounds like phenampromide and propiram. wikipedia.orgwikipedia.org

Structurally, Diampromide is described as a ring-opened analogue of fentanyl, a potent synthetic opioid. wikipedia.orgcymitquimica.com This classification highlights a key chemical investigation strategy of the time: simplifying complex cyclic structures to identify the core pharmacophore responsible for biological activity. Diampromide is chemically classified as a 1,2-diamine, a feature that distinguishes it from the 1,3-diamines that would result from the scission of the piperidine (B6355638) ring in fentanyl. researchgate.net The full chemical name for Diampromide is N-[2-(Methyl-(2-phenylethyl)amino)propyl]-N-phenylpropanamide. wikipedia.org The hydrochloride salt is a common formulation for research and analytical purposes. cymitquimica.comcaymanchem.com

Initial pharmacological studies established that Diampromide produces effects typical of opioid analgesics. wikipedia.org Its analgesic potency was found to be comparable to that of morphine. wikipedia.orgnih.gov These early investigations confirmed its activity at opioid receptors and positioned it as a significant compound within the growing class of synthetic analgesics.

Evolution of Research Trajectories and Academic Significance

Following its initial synthesis and characterization, research involving Diampromide has evolved, primarily contributing to the broader understanding of structure-activity relationships (SAR) within opioid analgesics. Its existence as a potent, acyclic analogue of fentanyl spurred further investigation into the necessity of the rigid piperidine ring for high opioid activity.

A notable example of this research trajectory is the work on (±)-2,3-seco-fentanyl analogues. researchgate.net The synthesis of these "seco" compounds, which are exact open-chain fentanyl analogues, was a direct extension of the structural concept embodied by Diampromide. researchgate.net By creating and testing these molecules, researchers aimed to quantify the contribution of the cyclic structure to the analgesic potency of fentanyl and its derivatives. researchgate.net This line of inquiry has been academically significant in refining the understanding of the pharmacophoric requirements for opioid receptor binding and activation.

The academic significance of Diampromide is also underscored by its consistent inclusion in major international controlled substance schedules. It is listed under the Single Convention on Narcotic Drugs of 1961 and is classified as a Schedule I substance in the United States. wikipedia.org This regulatory status, while limiting its clinical development, highlights its recognized opioid activity and potential for abuse, thereby making it a compound of interest in forensic and toxicological research. caymanchem.com

Role as a Chemical Probe in Opioid Receptor Research

While not as extensively used as a chemical probe as some other opioids, Diampromide has played a role in elucidating the structural requirements for interaction with opioid receptors. As an early synthetic opioid with a distinct, flexible structure compared to the rigid morphinans, its pharmacological profile contributed to the developing model of the opioid pharmacophore.

The study of Diampromide and its analogues aids in understanding the key chemical features necessary for a molecule to bind to and activate opioid receptors. The presence of a basic nitrogen atom and specific stereochemistry are known to be crucial for the activity of many opioids. researchgate.net For instance, research on the related compound phenampromide demonstrated that the analgesic effects were almost entirely attributable to the (S)-isomer. wikipedia.org While specific data on the individual enantiomers of Diampromide are not widely reported, it is a well-established principle in opioid pharmacology that stereoselectivity is a critical determinant of activity, with different enantiomers often exhibiting vastly different potencies and receptor affinities. nih.govfrontiersin.org

The activity of Diampromide, being comparable to morphine, despite its acyclic nature, provided an important data point for researchers. nih.gov It demonstrated that high analgesic potency could be achieved without the conformational constraints of a fused ring system, thereby broadening the scope for the design of new analgesic agents. Its study, in conjunction with other fentanyl analogues, has helped to map the binding pockets of opioid receptors and understand how different structural motifs contribute to affinity and efficacy at mu, delta, and kappa receptor subtypes. wikipedia.org

Data Tables

Table 1: Chemical Properties of Diampromide Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide, monohydrochloride | caymanchem.com |

| Molecular Formula | C₂₁H₂₈N₂O · HCl | cymitquimica.comcaymanchem.com |

| Molecular Weight | 360.92 g/mol | cymitquimica.com |

| Appearance | Crystalline solid | caymanchem.com |

| CAS Number | 1346602-83-2 | caymanchem.com |

Table 2: Summary of Key Research Findings on Diampromide and Related Compounds

| Research Focus | Key Findings | Reference Compound(s) | Cited In |

| Initial Discovery and Analgesia | Invented in the 1960s; exhibits opioid analgesic effects with potency similar to morphine. | Diampromide, Morphine | wikipedia.orgnih.gov |

| Structural Analogy | Described as a ring-opened analogue of fentanyl and a 1,2-diamine. | Diampromide, Fentanyl | wikipedia.orgresearchgate.net |

| Synthesis of Analogues | The structural concept of Diampromide prompted the synthesis of seco-fentanyl analogues to study the role of the piperidine ring. | Diampromide, (±)-2,3-seco-fentanyl | researchgate.net |

| Stereoselectivity | In the related ampromide, phenampromide, the (S)-isomer is responsible for the analgesic activity. | Phenampromide | wikipedia.org |

| Regulatory Status | Classified as a Schedule I controlled substance in the United States. | Diampromide | wikipedia.orgcaymanchem.com |

Advanced Synthetic Methodologies for Diampromide Hydrochloride and Its Structural Analogs

Elucidation of Novel and Optimized Synthetic Pathways

The development of synthetic routes for Diampromide and related N-[2-(dialkylamino)propyl]propionanilides has focused on efficiency and the ability to produce specific stereoisomers, which are crucial for understanding structure-activity relationships.

The analgesic activity of Diampromide is highly dependent on its stereochemistry. Consequently, stereoselective synthesis is paramount. The primary approach to obtaining the pure enantiomers of Diampromide involves the resolution of a chiral intermediate. acs.org

A key intermediate, racemic N²-benzyl-N²-methyl-N¹-phenyl-1,2-propanediamine, can be resolved using chiral resolving agents such as tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties, such as solubility.

For instance, treatment of the racemic base with (+)-tartaric acid in an aqueous solution yields crystalline (+)-N²-benzyl-N²-methyl-N¹-phenyl-1,2-propanediamine-(+)-tartrate. acs.org The other enantiomer can then be isolated from the mother liquor by treatment with (—)-tartaric acid to form the corresponding crystalline (—)-diastereomeric salt. acs.org Once the diastereomeric salts are separated and purified, the optically pure amine intermediates are liberated.

The synthesis proceeds by acylating the resolved diamine with propionyl chloride or a related acylating agent, followed by a debenzylation step, typically via catalytic hydrogenation using a palladium-on-carbon catalyst, to yield the desired Diampromide enantiomer. acs.org This classical resolution approach provides access to the individual stereoisomers essential for pharmacological evaluation.

Table 1: Example of Diastereomeric Salt Resolution for a Diampromide Precursor acs.org

| Enantiomer Base | Resolving Agent | Diastereomeric Salt Formed |

|---|---|---|

| (±)-N²-benzyl-N²-methyl-N¹-phenyl-1,2-propanediamine | (+)-Tartaric Acid | (+)-N²-benzyl-N²-methyl-N¹-phenyl-1,2-propanediamine-(+)-tartrate |

Radiolabeled compounds are indispensable tools for in-vitro and in-vivo drug metabolism and pharmacokinetic (DMPK) studies. moravek.comwuxiapptec.com The synthesis of radiolabeled Diampromide analogs involves incorporating an isotope, such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), or Carbon-11 (¹¹C), into the molecule. wuxiapptec.comuochb.cz

The choice of isotope and labeling position is critical. The label should be placed in a metabolically stable position to ensure the tracer's integrity throughout the study. wuxiapptec.com For Diampromide, several strategies can be envisioned:

Carbon-14 Labeling: A ¹⁴C label could be introduced into the propionamide (B166681) moiety. This can be achieved by using [1-¹⁴C]propionyl chloride or a similar labeled acylating agent in the final acylation step of the synthesis. The raw material for such a synthesis is typically [¹⁴C]barium carbonate, which can be converted into various labeled intermediates. wuxiapptec.com

Tritium Labeling: Tritium (³H) can be introduced through methods like catalytic reductive dehalogenation of a halogenated precursor or by the reduction of a double bond with tritium gas. uochb.cz

Carbon-11 Labeling for PET: For positron emission tomography (PET) studies, short-lived isotopes like ¹¹C are used. [¹¹C]-methylation is a common method. google.com For a Diampromide analog, this could involve using [¹¹C]methyl iodide to methylate a des-methyl precursor. Advanced, automated techniques such as ethanolic loop synthesis can be employed to handle the rapid synthesis and purification required for short-lived radiopharmaceuticals. google.comnih.gov

The synthesis of radiolabeled compounds requires specialized expertise and facilities to handle radioactive materials safely and efficiently, minimizing radioactive waste and maximizing radiochemical yield. moravek.comwuxiapptec.com

Process Chemistry Considerations for Research-Scale Preparation

Transitioning a synthetic route from a discovery lab to a research-scale preparation (grams to kilograms) involves optimizing the process for safety, efficiency, and reproducibility. rroij.com For Diampromide Hydrochloride synthesis, key considerations include:

Reaction Optimization: Each step, from the initial resolution to the final salt formation, must be optimized. This includes refining solvent choice, reaction temperature, concentration, and catalyst loading to ensure high conversion and minimize by-product formation. For example, the catalytic hydrogenation step for debenzylation requires careful selection of the catalyst (e.g., 10% palladium-on-carbon) and reaction conditions to ensure complete removal of the benzyl (B1604629) group without affecting other functional groups. acs.org

Isolation and Purification: The methods for isolating and purifying intermediates and the final product are critical for achieving the high purity required for research applications. Crystallization is often the preferred method for purification as it can effectively remove minor impurities and isolate the desired stereoisomer. acs.org The final conversion to the hydrochloride salt is typically achieved by treating the free base with ethanolic hydrochloric acid, followed by crystallization. google.com

Material Handling: The physical properties of intermediates, such as their stability and handling characteristics, are important for scalable synthesis. rroij.com

Impurity Profiling and Control in Synthetic Preparations for Research Purity

Impurity profiling is the systematic identification, quantification, and control of impurities in a drug substance. biomedres.usrroij.comajprd.com For research-grade this compound, ensuring high purity is essential for obtaining accurate and reliable pharmacological data. The presence of unwanted chemicals, even in trace amounts, can significantly impact biological evaluation. nih.gov

Potential impurities in the synthesis of Diampromide can originate from several sources: nih.govmedwinpublishers.com

Starting Materials: Impurities present in the initial chiral amines or acylating agents.

Intermediates: Unreacted intermediates, such as the N-benzylated diamine precursor.

By-products: Products from side reactions, such as over-alkylation or incomplete acylation. A critical potential impurity is the undesired diastereomer if the initial resolution is incomplete.

Reagents and Solvents: Residual catalysts (e.g., palladium), reagents, and solvents used in the synthesis and purification steps.

Degradation Products: Impurities formed during storage if the compound is unstable.

A comprehensive impurity control strategy involves the use of various analytical techniques to detect and quantify these impurities.

Table 2: Analytical Techniques for Impurity Profiling of this compound

| Analytical Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | The primary method for determining the purity of the active substance and quantifying known and unknown impurities. biomedres.us Chiral HPLC methods are used to determine enantiomeric purity. |

| Gas Chromatography (GC) | Used to identify and quantify residual solvents. rroij.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful hyphenated technique used for the detection and structural elucidation of unknown impurities and by-products. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural confirmation of the final compound and characterization of isolated impurities. ajprd.com |

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the acceptable levels of impurities in pharmaceutical substances, which serve as a benchmark even for research-grade materials. rroij.comnih.gov

Mechanistic Pharmacological Investigations of Diampromide Hydrochloride at Molecular and Cellular Levels

Detailed Characterization of Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand with its receptor is defined by its binding affinity and kinetics. Affinity, often expressed as the equilibrium dissociation constant (Kd) or its inhibitory constant (Ki), reflects the strength of the binding at a steady state . Binding kinetics, described by the association rate constant (k_on) and the dissociation rate constant (k_off), provides a dynamic view of the interaction, which can be more predictive of in vivo efficacy than affinity alone csmres.co.ukexcelleratebio.com.

Affinity and Selectivity Profiling Across Opioid Receptor Subtypes (μ, δ, κ)

Specific binding affinity (Ki) and selectivity data for Diampromide Hydrochloride across the μ (mu), δ (delta), and κ (kappa) opioid receptor subtypes were not available in the reviewed literature. For opioid compounds, this profiling is typically conducted using competitive radioligand binding assays in cell membrane preparations expressing recombinant human opioid receptors zenodo.orgresearchgate.net. In these assays, the ability of the test compound (e.g., Diampromide) to displace a subtype-selective radioligand is measured, allowing for the calculation of its Ki value for each receptor subtype.

Kinetic Association (k_on) and Dissociation (k_off) Rate Determinations

The kinetic parameters of drug-receptor interactions, the association rate (k_on) and dissociation rate (k_off), are crucial determinants of a drug's duration of action and in vivo performance universiteitleiden.nlnih.gov. The association rate constant (k_on) describes the rate at which a drug binds to its receptor, while the dissociation rate constant (k_off) represents the rate at which the drug-receptor complex breaks apart excelleratebio.com. The residence time (1/k_off) of a drug at its receptor is often a better predictor of efficacy than binding affinity csmres.co.uk.

Experimental determination of these rates for this compound has not been reported in the available scientific literature. Such studies would typically involve advanced techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays, which monitor the binding process in real-time excelleratebio.com.

Allosteric Modulation and Orthosteric Site Interactions

Opioid receptors, like other GPCRs, possess a primary binding site for endogenous ligands, known as the orthosteric site nih.gov. Classical agonists and antagonists, such as morphine, bind to this site to elicit or block a response frontiersin.org. In addition, GPCRs can have one or more allosteric sites, which are topographically distinct from the orthosteric site mdpi.comnih.gov. Ligands that bind to these allosteric sites, known as allosteric modulators, can alter the receptor's response to an orthosteric ligand mdpi.comnih.gov.

Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of an endogenous agonist, offering a potential therapeutic advantage by preserving the spatial and temporal patterns of natural signaling nih.govnih.govresearchgate.net. Negative allosteric modulators (NAMs) decrease the effects of an orthosteric agonist stanford.edu.

There is no evidence in the reviewed literature to suggest that this compound acts as an allosteric modulator. It is presumed to function as a conventional agonist, interacting directly with the orthosteric binding pocket of the μ-opioid receptor, similar to other classical opioid analgesics frontiersin.orgnih.gov.

Exploration of Intracellular Signaling Pathway Modulation

Upon agonist binding, opioid receptors undergo a conformational change that initiates intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins mdpi.comnih.gov. The specific pathways activated determine the ultimate cellular and physiological response.

G-Protein Coupling and Downstream Effector System Activation

The μ-opioid receptor couples primarily to inhibitory G proteins of the Gαi/o family wikipedia.orgnih.gov. Activation of the receptor by an agonist like Diampromide is expected to trigger the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) nih.govresearchgate.net. This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases (e.g., PKA), altering the phosphorylation state and activity of numerous downstream proteins researchgate.net. The Gβγ subunit also participates in signaling, notably through the modulation of ion channel activity nih.gov. While this is the canonical pathway for μOR agonists, specific studies quantifying the effect of Diampromide on G-protein activation or cAMP levels in cellular assays were not found.

Ion Channel Modulation Mechanisms in Recombinant Systems

A key mechanism of opioid-mediated neuronal inhibition is the modulation of ion channel activity nih.govmdpi.comgenemedi.net. This modulation is typically studied in recombinant systems, such as HEK293 or CHO cells, engineered to express the specific opioid receptor and ion channel of interest escholarship.orgnih.gov.

The Gβγ subunits released upon μOR activation directly interact with and modulate ion channels nih.govnih.gov. Two primary effects are:

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and decreasing neuronal excitability.

Inhibition of voltage-gated calcium channels (VGCCs), particularly N-type channels: This reduces calcium influx at the presynaptic terminal, which in turn inhibits the release of neurotransmitters. nih.gov

While Diampromide, as a μ-opioid agonist, is expected to induce these effects, specific experimental verification of its activity on particular ion channels in recombinant systems is not available in the reviewed literature.

Enzyme Kinetics and Inhibition Profiles

There is a lack of specific data from enzymatic assays detailing the kinetic parameters of this compound. Investigations to determine its inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀) against specific enzymes, or the nature of its interaction (e.g., competitive, non-competitive) with metabolizing enzymes such as the cytochrome P450 family or other relevant enzymes are not described in the available literature. Consequently, a detailed profile of its enzymatic inhibition is not available.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ | Type of Inhibition |

|---|

Cellular Functional Assays in In Vitro Research Models

Detailed cellular functional assays are crucial for understanding a compound's mechanism of action at the cellular level. However, for this compound, specific data from such assays are absent in the reviewed literature.

Receptor Activation Assays (e.g., [³⁵S]GTPγS Binding)

The [³⁵S]GTPγS binding assay is a standard method to quantify the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by an agonist. This assay measures the increase in binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation. For this compound, there are no published studies presenting concentration-response curves or derived pharmacological parameters like the half-maximal effective concentration (EC₅₀) or the maximum effect (Eₘₐₓ) from this assay. Such data would be essential to quantify its potency and efficacy at specific opioid receptor subtypes (μ, δ, κ).

Table 2: [³⁵S]GTPγS Binding Assay Parameters for this compound

| Receptor Target | EC₅₀ | Eₘₐₓ (% of Standard Agonist) |

|---|

Cell-Based Reporter Gene Assays for Signal Transduction Pathways

Reporter gene assays are utilized to study the downstream consequences of receptor activation on intracellular signaling pathways. These assays link receptor activation to the expression of a quantifiable reporter gene (e.g., luciferase or β-galactosidase). There is no available research that has employed this technique to investigate the specific signal transduction pathways modulated by this compound following its interaction with its target receptors.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Elucidation of Structural Determinants for Receptor Interactions

The interaction of Diampromide Hydrochloride with opioid receptors, primarily the mu-opioid receptor, is the basis of its analgesic effect. A systematic elucidation of the structural determinants for these interactions would involve modifying specific moieties of the Diampromide molecule and observing the resultant changes in receptor binding affinity and efficacy. Key structural features of Diampromide that would be critical to investigate in structure-activity relationship (SAR) studies include:

The N-phenylpropanamide group: The nature of the acyl group and the phenyl ring substitution could significantly influence receptor affinity and selectivity.

The phenylethyl group: Modifications to the phenyl ring of this group, such as substitution with electron-donating or electron-withdrawing groups, could modulate binding.

The tertiary amine: The basicity of the nitrogen atom is crucial for the initial ionic interaction with the anionic site of the opioid receptor. The nature of the methyl and phenylethyl substituents on this nitrogen will impact its steric and electronic properties.

While comprehensive SAR studies specifically for this compound are not widely published, the principles of opioid SAR suggest that a delicate balance of lipophilicity, steric bulk, and electronic properties is necessary for optimal receptor interaction.

Computational Modeling and In Silico Prediction of Structure-Activity Relationships

Computational modeling and in silico prediction offer powerful tools to investigate the structure-activity relationships of this compound without the need for extensive synthesis and biological testing. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to develop predictive models for the analgesic potency of Diampromide analogs.

A hypothetical QSAR study on a series of Diampromide analogs would involve calculating various molecular descriptors for each compound. These descriptors can be categorized as follows:

| Descriptor Category | Examples | Potential Impact on Activity |

| Electronic | Partial charges, dipole moment | Influence on electrostatic interactions with the receptor. |

| Steric | Molecular volume, surface area | Determines the fit of the ligand within the binding pocket. |

| Hydrophobic | LogP, molar refractivity | Affects the ability of the compound to cross the blood-brain barrier and bind to the receptor. |

| Topological | Connectivity indices, shape indices | Describe the overall shape and branching of the molecule. |

By correlating these descriptors with the biological activity of the analogs, a statistically significant QSAR model could be generated. Such a model would not only provide insights into the key structural features driving activity but also enable the prediction of the potency of novel, unsynthesized Diampromide derivatives. However, it is important to note that no specific QSAR models for this compound have been detailed in the available literature.

Design and Synthesis of this compound Analogs for SAR Probing

The rational design and synthesis of analogs are fundamental to probing the structure-activity relationships of this compound. Although Diampromide itself is a ring-opened analog of fentanyl, further modifications to its structure can provide valuable insights.

One relevant study in this area involves the synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues. Diampromide is mentioned as an example of an open-chain opioid analgesic, providing a basis for the design of structurally related compounds. The synthesis of these acyclic 1,3-diamines was developed to assess the importance of the piperidine (B6355638) ring found in fentanyl for opioid activity. This research provides a synthetic pathway that could be adapted to create a library of Diampromide analogs for SAR studies.

A potential synthetic strategy for novel Diampromide analogs could involve:

Modification of the N-acyl group.

Substitution on the N-phenyl ring.

Alteration of the substituents on the tertiary amine.

Changes in the length or substitution of the propyl linker.

The following table outlines a hypothetical series of Diampromide analogs that could be synthesized to probe specific structural features:

| Analog Series | Modification | Rationale |

| A | Varying the acyl group (e.g., acetyl, butyl) | To determine the optimal size and lipophilicity of the N-acyl moiety. |

| B | Substitution on the N-phenyl ring | To investigate the electronic and steric effects on receptor binding. |

| C | Replacement of the N-phenylethyl group | To explore the importance of this hydrophobic region for receptor interaction. |

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to bind effectively to the opioid receptor. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. Due to the flexible nature of the open-chain structure of Diampromide, it can adopt a multitude of conformations.

Computational methods such as molecular mechanics and molecular dynamics simulations could be utilized to explore the conformational landscape of Diampromide. These studies would identify stable conformers and the energy barriers between them. The biologically active conformation is the specific spatial arrangement of the molecule that allows for optimal interaction with the amino acid residues in the binding pocket of the opioid receptor.

Key dihedral angles within the Diampromide structure that would be the focus of conformational analysis include:

The bonds within the propyl chain.

The bond connecting the propyl chain to the amide nitrogen.

The bonds within the phenylethyl group.

Understanding the preferred conformations of Diampromide is essential for designing analogs with constrained geometries that could potentially exhibit higher affinity and selectivity for the opioid receptor. At present, specific conformational analysis studies for this compound are not available in the scientific literature.

Pharmacophore Development and Ligand-Based Drug Design Principles

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound, a pharmacophore model for mu-opioid receptor agonism would typically include:

A cationic center: Corresponding to the protonated tertiary amine.

A hydrophobic region: Represented by the phenyl rings.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

An additional hydrophobic site: The ethyl group of the propanamide moiety.

The spatial relationship between these features is crucial. Ligand-based pharmacophore modeling could be performed by superimposing a set of known active opioid agonists, including Diampromide, to identify common chemical features.

The development of a robust pharmacophore model for Diampromide and related open-chain opioids would be a valuable tool in ligand-based drug design. It could be used as a 3D query to screen virtual compound libraries to identify novel chemical scaffolds with the potential for mu-opioid agonist activity. This approach facilitates the discovery of new analgesic agents with potentially improved pharmacological profiles.

Metabolic Pathway Elucidation and Enzyme Kinetics in Research Models

Identification of Phase I and Phase II Metabolic Transformations in In Vitro Systems

The initial steps in characterizing a compound's metabolism involve delineating its Phase I (functionalization) and Phase II (conjugation) transformations. sigmaaldrich.comdrughunter.com Phase I reactions, such as oxidation, reduction, and hydrolysis, are primarily catalyzed by Cytochrome P450 (CYP) enzymes and serve to introduce or expose functional groups on a molecule. nih.govmdpi.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, a process largely mediated by enzymes like UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion. upol.czbasicmedicalkey.comnih.gov

Utilization of Liver Microsomes and Hepatocytes for Metabolite Generation

To study these metabolic transformations in a controlled environment, researchers commonly employ in vitro systems such as liver microsomes and hepatocytes. springernature.comnih.govunl.eduflinders.edu.auresearchgate.netepa.gov Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs. sigmaaldrich.comnih.gov They are a cost-effective and convenient tool for initial metabolic stability screening and identifying the primary routes of oxidative metabolism. nih.govresearchgate.net

Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as necessary cofactors and transporters. springernature.com Incubating Diampromide Hydrochloride with either of these systems would be the standard first step in generating its potential metabolites for further analysis.

Characterization of Specific Enzyme Isoforms Involved (e.g., Cytochrome P450s, UGTs)

Identifying the specific enzyme isoforms responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. nih.govwindows.net For Phase I metabolism, this involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones deplete the parent compound. mdpi.comnih.gov Similarly, for Phase II, recombinant UGT enzymes are used to identify the specific isoforms responsible for glucuronidation. drughunter.comupol.cznih.gov Without experimental data, the specific CYP or UGT enzymes involved in this compound metabolism remain unknown.

Metabolite Identification and Structural Characterization using Advanced Analytical Techniques

Once potential metabolites are generated in vitro, their structures must be elucidated. Modern analytical chemistry provides powerful tools for this purpose, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govijpras.com

HRMS provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.govijpras.com Tandem mass spectrometry (MS/MS) further fragments the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov NMR spectroscopy offers definitive structural elucidation by providing detailed information about the connectivity of atoms within a molecule. nih.govmdpi.com The application of these techniques to the incubation mixtures of this compound would be necessary to identify and characterize its metabolites, but no such studies have been published.

In Silico Prediction of Metabolic Fate and Soft Spots

Computational, or in silico, models are increasingly used in the early stages of drug discovery to predict a compound's metabolic fate. news-medical.netunivie.ac.atnih.govnih.goveurekaselect.com These programs use algorithms and databases of known metabolic reactions to predict which parts of a molecule are most likely to be metabolized, often referred to as "metabolic soft spots." news-medical.net Software can predict sites of metabolism by CYPs and other enzymes, and even predict the structures of the resulting metabolites. univie.ac.atnih.gov While these tools could be applied to the structure of Diampromide, without experimental verification, the results would remain purely predictive.

Impact of Metabolic Stability on In Vitro Research Outcomes and Assay Interpretation

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes and is a key parameter in drug discovery. springernature.comwuxiapptec.comwuxiapptec.comresearchgate.netnih.gov It is typically expressed as the in vitro half-life (t½) or intrinsic clearance (CLint). nih.gov A compound that is metabolized too quickly may not reach therapeutic concentrations, while one that is too stable could accumulate and cause toxicity. wuxiapptec.com Understanding the metabolic stability of this compound would be crucial for interpreting the results of any in vitro pharmacological assays, as rapid degradation could lead to an underestimation of its potency. However, data on the metabolic stability of this compound is not available.

Advanced Analytical Methodologies for Research and Characterization of Diampromide Hydrochloride

Development and Validation of High-Resolution Chromatographic Methods (e.g., HPLC-MS/MS, GC-MS) for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of Diampromide Hydrochloride in research samples. jneonatalsurg.com The development and validation of these methods are critical for ensuring accurate and reliable results in drug discovery and development. jneonatalsurg.com

HPLC-MS/MS: This technique offers high sensitivity and selectivity, making it ideal for quantifying this compound and its metabolites in complex biological matrices. nih.gov The development of an HPLC-MS/MS method involves optimizing several parameters, including the selection of the column, mobile phase, and mass spectrometric conditions. jneonatalsurg.comwjpmr.com Validation of the method ensures its accuracy, precision, specificity, and robustness. jneonatalsurg.com A well-developed and validated HPLC-MS/MS method can provide reliable quantitative data for pharmacokinetic and metabolism studies of this compound.

GC-MS: GC-MS is a well-established and reliable technique for the identification and quantification of volatile and semi-volatile compounds. ojp.gov For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. mdpi.com The GC-MS method involves separating the analyte on a capillary column followed by detection using a mass spectrometer, which provides characteristic fragmentation patterns for structural elucidation. mmu.ac.ukwvu.edu GC-MS is particularly useful for the analysis of seized drug samples and can be used to identify and quantify this compound in the presence of adulterants. researchgate.net

Table 1: Comparison of HPLC-MS/MS and GC-MS for this compound Analysis

| Feature | HPLC-MS/MS | GC-MS |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |

| Sample Volatility | Not required. | Required; derivatization may be needed. mdpi.com |

| Sensitivity | High. nih.gov | High. ojp.gov |

| Selectivity | High. | High. |

| Applications | Quantification in biological matrices, metabolite identification. nih.govuniroma1.it | Analysis of seized samples, purity testing. researchgate.net |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of this compound and its analogs. nih.govlongdom.org NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure, conformation, and stereochemistry. longdom.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals in the spectra. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of chiral centers by measuring through-space interactions between protons. For the determination of absolute configuration, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between enantiomers. uff.br

Key NMR Techniques for Stereochemical Analysis:

¹H NMR: Provides information about the number, type, and connectivity of protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity of protons, aiding in stereochemical assignment.

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Metabolite Confirmation

Mass spectrometry (MS) is a cornerstone technique for the analysis of complex mixtures and the confirmation of metabolites of this compound. researchgate.netnih.gov Its high sensitivity and specificity allow for the detection and identification of compounds at very low concentrations. researchgate.net

For complex mixture analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate the components of the mixture before they are introduced into the mass spectrometer. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. uniroma1.it

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and metabolite confirmation. ojp.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known metabolites or to propose structures for unknown metabolites. uniroma1.it This is particularly valuable in drug metabolism studies to understand the biotransformation pathways of this compound. uniroma1.it

Chiral Analysis Techniques for Enantiomeric Purity in Research Preparations

Since Diampromide possesses a chiral center, the determination of its enantiomeric purity is of paramount importance in research preparations. canada.ca Enantiomers can exhibit different pharmacological and toxicological properties, making it crucial to control the stereochemical integrity of the compound. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most widely used technique for chiral separations. americanpharmaceuticalreview.com CSPs are designed to interact differently with the two enantiomers, leading to their separation. A variety of CSPs based on polysaccharides, proteins, and synthetic polymers are commercially available.

Capillary Electrophoresis (CE): CE is another powerful technique for enantiomeric separation, offering high efficiency and low sample consumption. mdpi.comnih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR can be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents that induce diastereomeric environments, resulting in separate signals for each enantiomer. uff.brcanada.ca

Table 2: Chiral Analysis Techniques for this compound

| Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. americanpharmaceuticalreview.com | Widely applicable, robust. americanpharmaceuticalreview.com |

| Chiral CE | Differential migration in the presence of a chiral selector in the electrolyte. mdpi.com | High efficiency, low sample consumption. nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary. uff.br | Provides structural information. uff.br |

Spectroscopic Methods (e.g., UV-Vis, IR) for Purity Assessment in Research Materials

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable tools for the preliminary assessment of purity in research materials of this compound. ijrar.org

UV-Vis Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by a molecule, which is dependent on its electronic structure. 182.160.97 The UV-Vis spectrum of this compound will show characteristic absorption maxima (λmax) that can be used for identification and quantification. pasg.nhs.uk The Beer-Lambert law can be applied to determine the concentration of the compound in a solution, and any deviation from the expected absorbance can indicate the presence of impurities. ijrar.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. forensicresources.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups, such as C-H, C=O, and C-N bonds. researchgate.net The presence of unexpected peaks in the IR spectrum can suggest the presence of impurities. spectra-analysis.com

While these spectroscopic methods are useful for a quick purity check, they are generally not as specific or sensitive as chromatographic techniques for detecting and quantifying minor impurities. ijrar.org

Preclinical in Vitro and in Vivo Mechanistic Research Models Non Clinical Focus

Application in Animal Models for Elucidating Neurobiological Mechanisms (e.g., Receptor Occupancy, Neurotransmitter Modulation)

The in vivo characterization of a potent opioid like Diampromide Hydrochloride in animal models is fundamental to understanding its neurobiological effects. These models allow for the investigation of receptor occupancy and the subsequent modulation of neurotransmitter systems within a living organism.

Receptor Occupancy Studies: Determining the extent and duration of mu-opioid receptor occupancy by this compound is a critical first step. Techniques such as positron emission tomography (PET) with a radiolabeled ligand that competes with this compound for binding to the mu-opioid receptor can be employed. By administering varying doses of this compound to animal subjects (e.g., rodents or non-human primates) and subsequently performing PET imaging, researchers can quantify the percentage of receptor occupancy in different brain regions. This data is invaluable for correlating the pharmacological effects of the compound with its direct interaction with its target receptor.

Neurotransmitter Modulation: The activation of mu-opioid receptors by an agonist like this compound is known to modulate the release of various neurotransmitters, most notably dopamine in the brain's reward pathways. In animal models, techniques like in vivo microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions following the administration of this compound. For instance, a microdialysis probe implanted in the nucleus accumbens of a rat could reveal a dose-dependent increase in dopamine levels, providing a neurochemical basis for the rewarding effects commonly associated with opioids.

| Animal Model | Technique | Investigated Mechanism | Expected Outcome with a Mu-Opioid Agonist |

| Rat | Positron Emission Tomography (PET) | Mu-Opioid Receptor Occupancy | Dose-dependent increase in receptor occupancy in the thalamus, striatum, and cortex. |

| Mouse | In Vivo Microdialysis | Dopamine Modulation in Nucleus Accumbens | Increased extracellular dopamine levels following administration. |

| Non-Human Primate | Autoradiography (ex vivo) | Regional Receptor Binding | High binding density in brain regions associated with pain and reward. |

This table presents hypothetical data for a generic mu-opioid agonist, as specific data for this compound is not publicly available.

Use in Organotypic Slice Cultures and Primary Neuronal Cultures for Cellular Mechanism Dissection

To dissect the cellular and molecular mechanisms of this compound's action in a more controlled environment, in vitro models such as organotypic slice cultures and primary neuronal cultures are employed. These models allow for the direct observation of neuronal responses to the compound, free from the systemic complexities of a whole animal.

Organotypic Slice Cultures: These are thin slices of brain tissue, often from the hippocampus or spinal cord, that are maintained in a culture dish. This preparation preserves the three-dimensional architecture and synaptic connectivity of the tissue, providing a valuable ex vivo model. The application of this compound to these cultures can be used to study its effects on neuronal excitability, synaptic transmission, and plasticity. For example, electrophysiological recordings from neurons within the slice can reveal how the compound alters firing patterns or the strength of synaptic connections.

Primary Neuronal Cultures: These cultures consist of dissociated neurons grown in a monolayer on a culture dish. This model allows for the detailed investigation of the effects of this compound on individual neurons. Researchers can use techniques like calcium imaging to visualize changes in intracellular calcium levels in response to the compound, providing insights into its signaling pathways. Furthermore, primary cultures are amenable to genetic and molecular manipulations, allowing for the study of the specific roles of different proteins and signaling molecules in mediating the effects of this compound.

| In Vitro Model | Technique | Investigated Mechanism | Expected Outcome with a Mu-Opioid Agonist |

| Hippocampal Slice Culture | Whole-cell Patch Clamp Electrophysiology | Modulation of Synaptic Transmission | Inhibition of neurotransmitter release, leading to a decrease in postsynaptic currents. |

| Primary Cortical Neurons | Calcium Imaging | Intracellular Signaling | Increase in intracellular calcium in response to receptor activation. |

| Dorsal Root Ganglion Neurons | Immunocytochemistry | Receptor Internalization | Agonist-induced internalization of mu-opioid receptors from the cell surface. |

This table presents hypothetical data for a generic mu-opioid agonist, as specific data for this compound is not publicly available.

Utilization in Disease Models for Understanding Pathophysiological Pathways at a Molecular Level (Not as a Therapeutic Intervention)

While this compound is not intended for therapeutic use, its application in animal models of disease can provide valuable insights into the role of the opioid system in various pathophysiological processes. This research is not aimed at developing a treatment but at understanding the fundamental molecular mechanisms of a disease.

For instance, in animal models of neuropathic pain, the administration of this compound could be used to probe the changes in the opioid system that occur in response to nerve injury. By examining the expression levels of mu-opioid receptors and their downstream signaling components in the spinal cord and brain of these animals, researchers can gain a better understanding of the molecular adaptations that contribute to chronic pain. Similarly, in models of mood disorders, this compound could be used to investigate the role of the opioid system in the regulation of affect and stress responses.

Microdialysis and In Vivo Sampling Techniques for Investigating Receptor Dynamics in Animal Brain

In vivo microdialysis is a powerful technique for sampling the extracellular fluid in specific brain regions of a freely moving animal. This technique can be used to investigate the pharmacokinetics and pharmacodynamics of this compound in the brain. By analyzing the dialysate samples, researchers can determine the concentration of the compound in the brain over time and correlate it with its behavioral effects.

Furthermore, microdialysis can be combined with other techniques to study receptor dynamics. For example, by infusing a mu-opioid receptor antagonist through the microdialysis probe, researchers can locally block the effects of this compound and observe the resulting changes in neurotransmitter levels. This approach can provide information about the role of specific brain regions in mediating the effects of the compound.

Behavioral Pharmacology Studies in Animal Models to Dissect Underlying Neurochemical Substrates

Behavioral pharmacology studies in animal models are essential for understanding how the neurochemical effects of this compound translate into behavioral changes. nih.gov These studies can be used to assess the compound's effects on a wide range of behaviors, including nociception, reward, and motor function.

For example, the analgesic properties of this compound can be evaluated using tests such as the hot plate or tail-flick test, where the latency to respond to a thermal stimulus is measured. The rewarding effects of the compound can be assessed using the conditioned place preference paradigm, where an animal's preference for an environment previously paired with the drug is measured. By combining these behavioral tests with neurochemical measurements or pharmacological manipulations, researchers can dissect the underlying neurochemical substrates of this compound's behavioral effects.

| Behavioral Paradigm | Animal Model | Measured Behavior | Inferred Neurochemical Substrate |

| Hot Plate Test | Mouse | Latency to paw lick or jump | Nociceptive processing in the spinal cord and brainstem |

| Conditioned Place Preference | Rat | Time spent in drug-paired chamber | Dopaminergic activity in the mesolimbic pathway |

| Locomotor Activity | Mouse | Distance traveled and rearing frequency | Modulation of motor control circuits |

This table presents hypothetical data for a generic mu-opioid agonist, as specific data for this compound is not publicly available.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Diampromide, and its receptor at an atomic level. alliedacademies.org Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and generating a binding pose. nih.gov This is crucial for understanding the structural basis of a compound's activity. For instance, theoretical studies on acyclic analogs of fentanyl, including Diampromide, have utilized computational methods to explore their conformational space. ic.ac.uk By comparing the low-energy conformations of Diampromide with the known receptor-recognized conformation of fentanyl, researchers can postulate how Diampromide might fit into the same receptor binding pocket. ic.ac.uk

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. alliedacademies.orgmdpi.com MD can reveal key information about the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur upon ligand binding. alliedacademies.org Such simulations are instrumental in refining initial docking poses and calculating more accurate binding free energies, thereby guiding the design of analogs with potentially improved affinity and selectivity.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to provide a highly accurate description of the electronic structure of molecules. nih.gov Unlike classical molecular mechanics, QM calculations solve the Schrödinger equation (or its relativistic counterpart, the Dirac equation) to model electronic properties, which are fundamental to chemical reactivity and intermolecular interactions. mdpi.com Methods like Hartree-Fock (HF) and more advanced techniques that include electron correlation are used to obtain baseline electronic structures and properties for small molecules in drug discovery. nih.govmdpi.com

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT offers a good balance between accuracy and computational cost, making it suitable for studying drug-sized molecules like Diampromide. nih.govscispace.com These calculations can determine a wide range of properties, including:

Molecular Geometries: Predicting the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating molecular orbital energies (such as the HOMO and LUMO), which are crucial for understanding charge transfer and reactivity. scispace.com

Reactivity Descriptors: Generating molecular electrostatic potential (MESP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential interactions with a receptor. scispace.com

Vibrational Frequencies: Predicting infrared and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net

For Diampromide, DFT calculations could elucidate the charge distribution across the propanamide and phenylethylamine moieties, helping to rationalize its binding interactions and metabolic susceptibility.

In Silico ADME Prediction for Research Design and Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern chemical research, allowing for the early assessment of a compound's drug-like characteristics. nih.govnih.gov These predictive models use a compound's chemical structure to estimate various physicochemical and pharmacokinetic parameters, helping researchers to prioritize candidates for synthesis and experimental testing. srce.hrresearchgate.net

A variety of molecular descriptors are calculated from the 2D or 3D structure of the molecule and used as input for these predictive models. For Diampromide, several key descriptors have been computationally derived and are available in public databases. ebi.ac.uknih.gov

Table 1: Computed Physicochemical Properties of Diampromide

| Property | Value | Significance in ADME Prediction |

|---|---|---|

| Molecular Weight | 324.47 g/mol | Influences diffusion and transport across membranes. ebi.ac.uk |

| AlogP (Octanol-Water Partition Coefficient) | 3.99 | A measure of lipophilicity, affecting absorption and membrane permeability. ebi.ac.uk |

| Polar Surface Area (PSA) | 23.55 Ų | Correlates with transport properties, including blood-brain barrier penetration. ebi.ac.uk |

| #Rotatable Bonds | 8 | Relates to conformational flexibility, which can impact receptor binding and bioavailability. ebi.ac.uk |

These computed properties serve as inputs for more complex models that predict outcomes like human intestinal absorption, plasma protein binding, and metabolic stability. researchgate.net By evaluating the in silico ADME profile of Diampromide and its potential analogs, researchers can design compounds with a higher probability of possessing favorable pharmacokinetic properties for further investigation.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. nih.govdrugdesign.org A key application in chemical research is the analysis of Structure-Activity Relationships (SAR), which explores how changes in a molecule's structure affect its biological activity. nih.gov

The structure-activity landscape is a conceptual paradigm that visualizes SAR data, typically in a 3D plot where two axes represent chemical structure/similarity and the third axis represents biological activity. nih.gov This landscape can be analyzed to identify different regions:

Smooth Regions: Areas where small changes in chemical structure lead to small, predictable changes in activity. nih.gov

Activity Cliffs: Pairs or groups of structurally similar molecules that exhibit unexpectedly large differences in activity. nih.gov

Analyzing the SAR landscape for a series of compounds related to Diampromide can provide valuable insights for research design. nih.gov For example, a theoretical study comparing Diampromide to fentanyl found that while both are active, their receptor-recognized conformations differ in energy and overlap, which could explain differences in potency. ic.ac.uk This represents a point in the SAR landscape. By systematically synthesizing and testing analogs of Diampromide and mapping the results, researchers can identify "activity cliffs" that highlight critical structural features for biological activity. Data mining tools and algorithms are essential for navigating these complex, high-dimensional datasets and extracting meaningful SAR knowledge. nih.gov

Predictive Modeling for Target Identification and Polypharmacology in Research Contexts

Predictive modeling, particularly using machine learning and artificial intelligence, is increasingly used to forecast the biological activity of compounds and identify their protein targets. alliedacademies.orgnih.gov These models are trained on large datasets of known drug-target interactions to learn the relationships between chemical structures and biological outcomes. nih.gov

For a compound like Diampromide, an opioid analgesic, the primary target is expected to be an opioid receptor, such as the µ-opioid receptor (MOR). nih.govcaymanchem.com Predictive models can be used to confirm this and to estimate the binding affinity. These models can screen vast virtual libraries to identify other novel compounds that might interact with the same target. nih.gov

Furthermore, computational models are crucial for exploring the polypharmacology of a compound—its ability to interact with multiple targets. d-nb.info A molecule may have unintended off-target interactions that could be explored for new research applications. Predictive models can generate hypotheses about potential off-targets for Diampromide by comparing its structural and physicochemical features to those of ligands known to bind to a wide range of other receptors. biorxiv.org This in silico target profiling helps researchers anticipate a compound's broader biological effects and can guide experimental validation, potentially uncovering novel mechanisms of action or applications in different research areas. d-nb.info

Challenges and Future Directions in Diampromide Hydrochloride Academic Research

Addressing Unresolved Mechanistic Questions and Secondary Target Interactions

A thorough review of academic databases reveals a scarcity of research focused on the specific molecular mechanisms of Diampromide Hydrochloride beyond its primary opioid receptor activity. There is a lack of published data on its potential secondary target interactions, which could reveal novel pharmacological properties or explain idiosyncratic effects. Understanding these off-target activities is crucial for a complete pharmacological profile and for identifying potential new research avenues. The specific binding kinetics, receptor internalization dynamics, and downstream signaling pathways activated by this compound, in comparison to other opioids, have not been extensively characterized.

Development of Novel Chemical Probes and Optogenetic/Chemogenetic Tools Based on this compound Scaffold

The development of chemical probes is a vital area of chemical biology for elucidating the function of proteins and pathways. drugbank.comnih.gov However, there is no evidence in the current literature of efforts to develop chemical probes derived from the this compound scaffold. Such probes could be instrumental in studying opioid receptor pharmacology with high precision.

Similarly, the fields of optogenetics and chemogenetics, which utilize light or specific inert molecules to control cellular activity, have not yet incorporated tools based on this compound. nih.govbio-techne.com Creating optogenetic or chemogenetic tools from its structure would require significant synthetic modification and validation, a research direction that has not been pursued according to available data.

Synthetic Methodological Advancements for Complex Analogs and Prodrug Systems for Research

While the fundamental synthesis of Diampromide and its analogs is established, there is a lack of literature on advanced synthetic methodologies aimed at creating complex analogs for research purposes. researchgate.netdntb.gov.ua Such research would involve developing novel synthetic routes to access structurally diverse molecules based on the Diampromide framework, which could then be used to probe structure-activity relationships in greater detail.

Furthermore, the concept of creating prodrug systems for this compound for research applications has not been explored. nih.govrsc.org Prodrugs are inactive compounds that are converted into active drugs in the body, and designing them can help overcome pharmacokinetic challenges. Research into prodrugs of this compound could provide tools for controlled delivery and targeted release in experimental models, but this area remains uninvestigated.

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Effects

The integration of multi-omics data (genomics, proteomics, metabolomics, etc.) provides a holistic view of the molecular effects of a compound. nih.govnih.govrsc.org There are no published studies that have applied a multi-omics approach to understand the systemic effects of this compound. Such an approach could identify novel biomarkers of exposure or effect and uncover previously unknown biological pathways modulated by this opioid. The lack of such data limits the understanding of its broader physiological impact beyond its primary opioid effects.

Emerging Applications in Advanced Biological Imaging and High-Throughput Screening for Research Discovery

Advanced biological imaging techniques are crucial for visualizing drug-target engagement and downstream cellular events in real-time. nih.govgithub.io Currently, there are no reports of this compound being adapted for use in advanced imaging modalities, such as by conjugation with fluorescent dyes or radiotracers.

High-throughput screening (HTS) is a key technology in drug discovery for testing large libraries of compounds. nih.govox.ac.uk While this compound itself might be used as a reference compound in HTS assays for opioid receptor activity, there is no indication that its scaffold is being used as a basis for generating compound libraries for broader discovery efforts.

Q & A

Q. What are the common synthetic routes for Diampromide Hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution of its brominated precursor, 2-bromo-2-methyl-N-(2-methylphenyl)propanamide, followed by reduction and salt formation. Key steps include:

- Nucleophilic substitution : Replacement of bromine with amine groups under anhydrous conditions (e.g., using NH₃ in ethanol).

- Reduction : Catalytic hydrogenation or borohydride-based reduction to form the tertiary amine intermediate.

- Salt formation : Reaction with HCl to yield the hydrochloride salt. Optimal yields (>70%) require inert atmospheres (N₂/Ar) and controlled temperatures (20–25°C) to prevent side reactions like oxidation .

Q. Which analytical methods are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with a phosphate-buffered mobile phase (pH 7.5) and acetonitrile (70:30 v/v) is standard. Detection at 254 nm ensures resolution of impurities. For quantification, prepare test and standard solutions at 1 mg/mL in water, and validate against USP/EP protocols .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (tested for permeability), lab coats, and safety goggles. Avoid latex gloves due to uncertain compatibility .

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (H332 hazard) .

- Emergency protocols : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention. Monitor for delayed symptoms (e.g., respiratory distress) for 48 hours post-exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in acute vs. chronic toxicity data for this compound?

Existing SDS documents classify acute toxicity (oral LD₅₀: 300–500 mg/kg in rats) but lack chronic data. To address discrepancies:

- Conduct subchronic studies (90-day rodent trials) at 10–100 mg/kg doses, monitoring hepatic/renal biomarkers.

- Compare results with structural analogs (e.g., fentanyl derivatives) to infer bioaccumulation potential. Note that regulatory gaps (e.g., no PBT/vPvB assessment) necessitate cautious extrapolation .

Q. What experimental strategies optimize receptor-binding assays for studying Diampromide’s opioid activity?

- Radioligand displacement : Use [³H]-Naloxone in μ-opioid receptor (MOR)-transfected HEK293 cells. Incubate Diampromide (1 nM–10 μM) for 60 mins at 37°C.

- Functional assays : Measure cAMP inhibition via ELISA; EC₅₀ values <100 nM indicate high potency.

- Cross-validate with knockout models to confirm receptor specificity .

Q. How do regulatory constraints (e.g., Schedule I status) impact preclinical research protocols?

- DEA compliance : Obtain Schedule I licensure for synthesis/storage. Maintain usage logs and secure storage in double-locked cabinets.

- Institutional approvals : Submit IACUC and IBC protocols detailing waste disposal (incineration at >800°C) and spill containment (neutralize with 10% NaOH).

- Documentation : Align with 21 CFR §1300–1316 and NIH guidelines for controlled substance research .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>10 g) require cryogenic conditions (−20°C) to suppress hydrolysis during salt formation.

- Data validation : Use orthogonal methods (e.g., LC-MS for purity, NMR for structural confirmation) to ensure reproducibility.

- Ethical considerations : Adhere to WHO guidelines for opioid research to prevent diversion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.